molecular formula C12H11BrN2O2S B5553028 2-(4-bromo-3-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

2-(4-bromo-3-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B5553028
M. Wt: 327.20 g/mol
InChI Key: APWSTHDERKLHDQ-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenoxy group and a thiazolyl group attached to the acetamide moiety

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections or cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, for example, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity and reactivity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Preparation of 4-bromo-3-methylphenol: This can be achieved by bromination of 3-methylphenol using bromine in the presence of a suitable catalyst.

    Formation of 4-bromo-3-methylphenoxyacetic acid: The 4-bromo-3-methylphenol is reacted with chloroacetic acid in the presence of a base to form the corresponding phenoxyacetic acid.

    Synthesis of 2-(4-bromo-3-methylphenoxy)acetyl chloride: The phenoxyacetic acid is then converted to its acyl chloride derivative using thionyl chloride.

    Formation of this compound: Finally, the acyl chloride is reacted with 2-aminothiazole in the presence of a base to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the thiazole ring.

    Reduction: Reduction reactions may target the bromo group or the carbonyl group in the acetamide moiety.

    Substitution: The bromo group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or sulfoxides.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used, leading to a diverse array of functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
  • 2-(4-fluoro-3-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
  • 2-(4-iodo-3-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

Uniqueness

2-(4-bromo-3-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The bromo group can participate in specific interactions, such as halogen bonding, which may enhance its efficacy in certain applications.

Properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c1-8-6-9(2-3-10(8)13)17-7-11(16)15-12-14-4-5-18-12/h2-6H,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWSTHDERKLHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=NC=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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